3-Ethyl-2,5-dimethylpyrazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-dimethylpyrazine 1-oxide is a chemical compound that belongs to the pyrazine family. It has been extensively studied due to its unique properties and potential applications in various fields. This compound is commonly used as a flavoring agent in the food industry and has also been investigated for its potential therapeutic effects. In
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,5-dimethylpyrazine 1-oxide is not fully understood. However, studies have shown that this compound can interact with various receptors and enzymes in the body, including the TRPV1 receptor and the COX-2 enzyme. These interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-2,5-dimethylpyrazine 1-oxide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has a unique aroma and taste, making it useful as a flavoring agent in food studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-2,5-dimethylpyrazine 1-oxide. One direction is to further investigate its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with various receptors and enzymes in the body. Finally, there is potential for this compound to be used in the development of new materials with unique properties, and more research is needed in this area as well.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has potential applications in various fields, including food science, pharmacology, and material science. While its mechanism of action is not fully understood, studies have shown that it has potential therapeutic effects and can interact with various receptors and enzymes in the body. Future research in this area is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 3-Ethyl-2,5-dimethylpyrazine 1-oxide can be achieved through various methods, including the reaction of 2,3-dimethylpyrazine with ethyl nitrite in the presence of a catalyst. This reaction produces a mixture of 3-Ethyl-2,5-dimethylpyrazine and this compound, which can be separated using various techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,5-dimethylpyrazine 1-oxide has been extensively studied for its potential applications in various fields, including food science, pharmacology, and material science. In the food industry, this compound is commonly used as a flavoring agent due to its unique aroma and taste. In pharmacology, this compound has been investigated for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Eigenschaften
183021-23-0 | |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-ethyl-2,5-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C8H12N2O/c1-4-8-7(3)10(11)5-6(2)9-8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
RKWRVDJZVPEUJH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C[N+](=C1C)[O-])C |
Kanonische SMILES |
CCC1=NC(=C[N+](=C1C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.